8-Methoxyquinoline-2-carboximidamide
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal and pharmaceutical chemistry. researchgate.netnih.gov It is widely recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of pharmacological activities. tandfonline.comnih.govnih.govbenthamdirect.com This versatility is demonstrated by its presence in numerous natural products, most notably the antimalarial alkaloid quinine, and a vast array of synthetic drugs. benthamdirect.combiointerfaceresearch.com
The synthetic accessibility and the ability to functionalize the quinoline ring at various positions allow chemists to generate large libraries of structurally diverse derivatives. benthamdirect.comfrontiersin.org This has led to the development of quinoline-based compounds with an extensive spectrum of therapeutic applications, including anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, and anticonvulsant properties. biointerfaceresearch.comnih.govnih.govwisdomlib.orgresearchgate.netbenthamdirect.comorientjchem.org Consequently, the quinoline nucleus is a subject of persistent research and a key building block in the design and synthesis of novel bioactive molecules. nih.govfrontiersin.orgnih.gov More than twenty quinoline-based anticancer drug candidates are currently under clinical investigation, highlighting the scaffold's profound impact on modern drug discovery. tandfonline.comnih.govtandfonline.com
Overview of Carboximidamide Functionality in Organic Synthesis and Ligand Design
Carboximidamides, commonly known as amidines, are functional groups characterized by the formula RC(NR)NR₂, making them the imine derivatives of amides. wikipedia.org A key feature of amidines is their high basicity; they are among the strongest uncharged bases because protonation at the sp²-hybridized nitrogen results in a charge-delocalized amidinium cation. wikipedia.org
In organic synthesis, the amidine group is a valuable component in the construction of various nitrogen-containing heterocycles and is present in numerous biologically active compounds. acs.org In medicinal chemistry, the carboximidamide functionality is often employed as a bioisostere for carboxylic acids or amides. drughunter.comresearchgate.netzu.ac.ae Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, metabolic stability, or target binding without losing the desired biological activity. drughunter.comsemanticscholar.org
Furthermore, the presence of two nitrogen atoms makes the amidine group an excellent ligand in coordination chemistry. rsc.orgsemanticscholar.org The deprotonated form, the amidinate anion, is particularly effective at forming stable chelate complexes with a wide range of metal ions. wikipedia.orgresearchgate.net This capacity for metal coordination is integral to their function in certain enzyme active sites and allows for their use in the design of novel metal-based catalysts and therapeutic agents. acs.orgamercrystalassn.org
Rationale for Dedicated Academic Research on 8-Methoxyquinoline-2-carboximidamide as a Lead Structure
The focused investigation of this compound as a lead structure is predicated on a rational drug design approach that combines a proven heterocyclic scaffold with a functionally versatile side chain. The rationale can be deconstructed by examining the strategic value of each component of the molecule.
First, the core is built upon the quinoline-2-carboxamide (B1208818) framework, a known pharmacophore with established biological relevance. researchgate.netnih.gov The functionalization at the 2-position of the quinoline ring is a common and synthetically accessible strategy for introducing moieties that can interact with biological targets. nih.govresearchgate.net
Second, the substitution at the 8-position is of particular significance. The parent compound, 8-hydroxyquinoline (B1678124), is a well-documented and powerful metal-chelating agent with a wide array of biological activities, including neuroprotective and anticancer effects. nih.govnih.gov The conversion of the hydroxyl group to a methoxy (B1213986) ether is a standard medicinal chemistry tactic used to modulate a compound's properties. This modification eliminates the acidic proton of the hydroxyl group, alters hydrogen bonding capacity, and can increase metabolic stability and lipophilicity, thereby influencing the molecule's pharmacokinetic profile. Research has confirmed that 8-methoxyquinoline (B1362559) itself is a synthetically accessible compound with demonstrated biological activities. researchgate.netnnpub.org
Finally, the incorporation of the carboximidamide group at the 2-position, in place of a more common carboxamide, offers distinct advantages. As a strong base and an effective bioisostere, the carboximidamide group provides unique opportunities for forming strong ionic and hydrogen-bond interactions with biological receptors. wikipedia.org Its potent metal-coordinating ability also suggests potential applications in the design of enzyme inhibitors or metal-ion sensors. rsc.orgresearchgate.net
Therefore, this compound represents a logical and compelling molecular target. It synergistically combines the privileged quinoline scaffold with key substitutions at the C2 and C8 positions, creating a novel structure with significant potential for exploration as a lead compound for new therapeutic agents or as a specialized ligand in coordination chemistry.
Research Findings: Spectroscopic Data of a Key Precursor
While detailed experimental data for this compound is not widely published, the characterization of its immediate synthetic precursor, 8-methoxyquinoline-2-carboxylic acid, is well-documented. researchgate.net This data confirms the chemical identity of the core scaffold and serves as a crucial reference for the synthesis and characterization of the target compound.
| Analysis Type | Observed Signals and Interpretation |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ: 8.35 (d, J = 8.4 Hz, 1H, -Ar), 8.28 (d, J = 8.4 Hz, 1H, -Ar), 7.61 (t, J = 8.0 Hz, 1H, -Ar), 7.49 (d, J = 8.0 Hz, 1H, -Ar), 7.14 (d, J = 7.6 Hz, 1H, -Ar), 4.10 (s, 3H, -OCH3) |
| FT-IR (KBr, cm-1) | 3489, 3076, 2963, 2839, 1700 (C=O), 1616, 1474, 1362, 1108 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-methoxyquinoline-2-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-7-5-6-8(11(12)13)14-10(7)9/h2-6H,1H3,(H3,12,13) |
InChI Key |
NEURUAXTIFULEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxyquinoline 2 Carboximidamide and Its Structural Analogues
Strategies for the Preparation of the 8-Methoxyquinoline (B1362559) Core
The formation of the bicyclic 8-methoxyquinoline scaffold is a critical first step. This can be achieved either by constructing the quinoline (B57606) ring system with the methoxy (B1213986) group already in place on a precursor molecule or by functionalizing a pre-existing quinoline ring.
Precursor Chemistry: Synthesis of 8-Methoxyquinoline-2-carbaldehyde
A key intermediate for the synthesis of 2-substituted quinolines is the corresponding 2-carbaldehyde. The synthesis of 8-Methoxyquinoline-2-carbaldehyde can be approached from 8-Methoxy-2-methylquinoline. The methyl group at the 2-position of the quinoline ring is susceptible to oxidation. Various methods have been developed for this transformation, including the use of selenium dioxide or metal-free oxidation systems. acs.orgnih.gov For instance, 2-methylquinolines can be oxidized to quinoline-2-carbaldehydes in high yields under specific conditions. nih.gov
The precursor, 8-Methoxy-2-methylquinoline, is itself a valuable compound in pharmaceutical and organic synthesis. chemimpex.comchemspider.com It can be prepared through classical quinoline syntheses starting with appropriately substituted aniline precursors.
Methodologies for Quinoline Ring Formation and Functionalization
Several named reactions are fundamental to the synthesis of the quinoline ring system. These methods can be adapted to produce 8-methoxy substituted derivatives.
Skraup Synthesis : This is a widely used method for synthesizing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgmetu.edu.tr To obtain an 8-methoxyquinoline, 2-methoxyaniline (o-anisidine) would be used as the starting aniline derivative. The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. metu.edu.tr Though effective, the reaction can be highly exothermic. wikipedia.org
Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone). wikipedia.orgjk-sci.comorganicreactions.org The reaction is typically catalyzed by either an acid or a base. jk-sci.comorganicreactions.org For the synthesis of an 8-methoxyquinoline derivative, 2-amino-3-methoxybenzaldehyde would be a suitable starting material.
Functionalization of 8-Hydroxyquinoline (B1678124) : An alternative to building the ring from scratch is to modify a commercially available precursor. 8-Methoxyquinoline can be synthesized in good yield from 8-hydroxyquinoline. researchgate.net The synthesis involves the Williamson ether synthesis, where the phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated with a base, such as potassium carbonate, and the resulting phenoxide is reacted with a methylating agent like methyl iodide. researchgate.net
Table 1: Methodologies for 8-Methoxyquinoline Core Preparation
| Method | Key Precursors | Typical Reagents | Description |
|---|---|---|---|
| Skraup Synthesis | 2-Methoxyaniline, Glycerol | H₂SO₄, Nitrobenzene | Cyclization of an aniline with dehydrated glycerol, followed by oxidation. |
| Friedländer Synthesis | 2-Amino-3-methoxybenzaldehyde, Acetaldehyde | Acid or Base Catalyst (e.g., NaOH) | Condensation and cyclodehydration of a 2-aminoaryl aldehyde/ketone with a carbonyl compound. |
| Functionalization | 8-Hydroxyquinoline | Methyl Iodide, K₂CO₃ | Williamson ether synthesis to convert the hydroxyl group to a methoxy group. |
Formation of the Carboximidamide Moiety
Once the 8-methoxyquinoline core with a suitable functional group at the 2-position (typically a nitrile) is obtained, the next stage is the construction of the carboximidamide group, also known as an amidine.
Amidine Synthesis Routes from Nitrile Precursors
The conversion of a nitrile to an amidine is a common transformation in organic synthesis. The Pinner reaction is the classical and most direct method. tandfonline.com
The Pinner reaction involves a two-step process starting from the nitrile, 8-methoxyquinoline-2-carbonitrile (B2514148). wikipedia.org
Formation of a Pinner Salt : The nitrile is treated with an anhydrous alcohol (e.g., ethanol) and a strong acid, typically anhydrous hydrogen chloride (HCl) gas. wikipedia.orgorganic-chemistry.org This reaction forms an imino ester hydrochloride, also known as a Pinner salt.
Aminolysis : The isolated Pinner salt is then reacted with ammonia (B1221849) or an amine in a nucleophilic substitution reaction. The addition of ammonia displaces the alkoxy group to form the desired amidine hydrochloride salt. wikipedia.org
While the Pinner reaction is a cornerstone, variations using Lewis acids instead of proton acids have also been developed. nih.gov
Preparation and Derivatization of Amidoxime Intermediates
An alternative and often milder route to amidines proceeds through an amidoxime intermediate. This pathway also begins with the nitrile precursor.
Amidoxime Formation : 8-methoxyquinoline-2-carbonitrile is reacted with hydroxylamine (NH₂OH). This reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon, yielding the corresponding 8-methoxyquinoline-2-carboximidamide oxime (the amidoxime).
Reduction of the Amidoxime : The amidoxime is then reduced to the amidine. This is typically achieved through catalytic hydrogenation, where the N-O bond of the amidoxime is cleaved. tandfonline.com Common conditions include using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. elsevierpure.commanchester.ac.uk Other reducing agents, such as triethylsilane with a palladium catalyst, have also been employed, particularly when other functional groups might poison the catalyst. manchester.ac.uk
This two-step process via an amidoxime intermediate can be advantageous, especially when the strongly acidic conditions of the Pinner reaction are incompatible with other functional groups in the molecule. tandfonline.com
Table 2: Routes to the Carboximidamide Moiety from a Nitrile Precursor
| Route | Intermediate | Step 1 Reagents | Step 2 Reagents |
|---|---|---|---|
| Pinner Reaction | Pinner Salt (Imino ester HCl) | Anhydrous Alcohol (e.g., EtOH), Anhydrous HCl | Ammonia (NH₃) or Amine |
| Amidoxime Reduction | Amidoxime | Hydroxylamine (NH₂OH) | H₂ and Pd/C, or Ammonium Formate and Pd/C |
Advanced Derivatization and Functionalization Strategies of this compound
After the synthesis of the target molecule, this compound, it can serve as a scaffold for further chemical modification to create a library of related analogues. These strategies can target the carboximidamide group or the quinoline ring system.
N-Functionalization of the Carboximidamide : The amidine moiety contains nucleophilic nitrogen atoms that are sites for further reactions such as alkylation, acylation, or sulfonylation. nih.govresearchgate.net These modifications can alter the compound's steric and electronic properties.
Electrophilic Aromatic Substitution on the Quinoline Ring : The 8-methoxyquinoline ring is activated towards electrophilic substitution. Theoretical and experimental studies on 8-hydroxyquinoline and 8-methoxyquinoline indicate that positions C-5 and C-7 are the most susceptible to attack by electrophiles. researchgate.netorientjchem.org Halogenation, such as bromination, of 8-methoxyquinoline has been shown to be regioselective. acs.orgtandfonline.com Therefore, it is plausible that this compound could undergo reactions like nitration or halogenation, primarily at the C-5 position, to introduce additional functional groups onto the aromatic core.
Substitution Reactions on the Quinoline Ring (e.g., Halogenation)
Electrophilic substitution reactions are a primary method for introducing functional groups onto the quinoline ring of 8-methoxyquinoline derivatives. The position of substitution is influenced by the directing effects of the existing methoxy group and the nitrogen atom in the quinoline ring, as well as the reaction conditions.
Halogenation: The introduction of halogen atoms, such as bromine, onto the 8-methoxyquinoline scaffold is a well-documented substitution reaction. The bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline as the primary product. This regioselectivity is dictated by the electronic properties of the quinoline ring system. In contrast to 8-hydroxyquinoline, which can form a mixture of mono- and di-bromo derivatives, 8-methoxyquinoline typically furnishes a single monobrominated product.
Nitration: Another significant electrophilic substitution is nitration. The reaction of 8-methoxyquinoline with a mixture of concentrated nitric and sulfuric acids leads to the introduction of a nitro group. This reaction preferentially occurs at the C5 position, yielding 5-nitro-8-methoxyquinoline. The strong activating effect of the methoxy group facilitates this substitution on the benzene portion of the quinoline ring.
The table below summarizes key substitution reactions on the 8-methoxyquinoline ring system.
| Reaction | Reagent(s) | Position of Substitution | Product |
| Bromination | Bromine (Br₂) | C5 | 5-Bromo-8-methoxyquinoline |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | C5 | 5-Nitro-8-methoxyquinoline |
Modifications at the Carboximidamide Functional Group
Modifications involving the carboximidamide functional group are crucial for creating structural diversity. These modifications can be achieved by altering the synthetic pathway to incorporate different substituents or by direct chemical transformation of the carboximidamide moiety. While direct modification of this compound is not extensively detailed, analogous reactions on the quinoline-2-carboxamide (B1208818) and related precursors provide insight into potential synthetic routes.
A common strategy begins with quinoline-2-carboxylic acid or its corresponding acyl chloride. Condensation of the acyl chloride with various substituted amines or hydrazines allows for the introduction of a wide array of functional groups, leading to diverse N-substituted carboxamides and hydrazides. These intermediates are pivotal for further structural elaboration. For instance, the reaction of quinoline-2-carbonyl chloride with hydrazine hydrate produces quinoline-2-carbohydrazide. ajchem-a.com This carbohydrazide serves as a versatile precursor for subsequent modifications.
The synthesis of N-substituted quinoline-2-carboxamides is often accomplished by coupling quinoline-2-carboxylic acid with a desired amine in the presence of a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base such as triethylamine (TEA). This method is highly adaptable for creating a library of compounds with different substituents on the amide nitrogen, a strategy that can be extrapolated to the synthesis of N-substituted carboximidamides.
| Precursor | Reagent(s) | Intermediate/Product | Modification Type |
| Quinoline-2-carboxylic acid | Thionyl Chloride (SOCl₂) | Quinoline-2-carbonyl chloride | Activation of Carboxylic Acid |
| Quinoline-2-carbonyl chloride | Hydrazine Hydrate | Quinoline-2-carbohydrazide | Formation of Hydrazide |
| Quinoline-2-carboxylic acid | Various Amines, BOP, TEA | N-substituted quinoline-2-carboxamides | N-Substitution |
Design and Synthesis of Hybrid Structures with Other Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)
A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by covalently linking the this compound scaffold with other heterocyclic systems. This molecular hybridization aims to combine the pharmacophoric features of different rings to develop novel compounds. Triazoles and oxadiazoles are common heterocyclic partners in this approach.
Oxadiazole Hybrids: The synthesis of quinoline-oxadiazole hybrids often starts from quinoline-2-carbohydrazide. ajchem-a.com This intermediate can be cyclized to form a 1,3,4-oxadiazole ring. For example, reacting the carbohydrazide with carbon disulfide (CS₂) in an alkaline medium yields a mercapto-oxadiazole derivative, which can be further functionalized. ajchem-a.com Another route involves coupling a quinoline moiety with a pre-formed oxadiazole ring, often through a linker atom like sulfur.
Triazole Hybrids: The synthesis of quinoline-triazole hybrids can be achieved through several methods. One common approach is the copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction that efficiently links a quinoline bearing an azide group with a terminal alkyne, or vice-versa, to form a 1,2,3-triazole ring. nih.gov Alternatively, quinoline-1,2,4-triazole hybrids can be synthesized. This often involves reacting a quinoline hydrazide with an isothiocyanate derivative to form a thiosemicarbazide intermediate, which is then cyclized to afford the triazole-thione core. rasayanjournal.co.in These methods provide a robust framework for connecting the quinoline scaffold to a triazole ring system. nih.govrasayanjournal.co.inresearchgate.netnih.gov
The following table outlines strategies for synthesizing quinoline-heterocycle hybrids.
| Target Hybrid | Key Intermediate | Key Reaction Type | Heterocyclic System Formed/Attached |
| Quinoline-Oxadiazole | Quinoline-2-carbohydrazide | Cyclization with CS₂/KOH | 1,3,4-Oxadiazole ajchem-a.com |
| Quinoline-Triazole | Quinoline hydrazide | Reaction with isothiocyanate and cyclization | 1,2,4-Triazole rasayanjournal.co.in |
| Quinoline-Triazole | Azide/Alkyne-functionalized quinoline | Copper-catalyzed cycloaddition ("Click Chemistry") | 1,2,3-Triazole nih.gov |
Structural Characterization and Elucidation of 8 Methoxyquinoline 2 Carboximidamide Derivatives
Application of Advanced Spectroscopic Techniques in Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. For instance, in the characterization of related 8-methoxyquinoline-2-carboxamide (B13116470) derivatives, specific chemical shifts (δ) are observed. researchgate.net The ¹H NMR spectrum typically shows signals for the aromatic protons on the quinoline (B57606) ring system, as well as a characteristic singlet for the methoxy (B1213986) (-OCH₃) group protons around 4.10 ppm. researchgate.net The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including those of the quinoline core and the carboxamide/carboximidamide group. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectra of 8-methoxyquinoline (B1362559) derivatives show characteristic absorption bands. For example, a C=O stretching band for an ester group in a related precursor might appear around 1765 cm⁻¹. researchgate.net Other significant peaks correspond to C-H, C=N, and C-O stretching and bending vibrations, confirming the presence of the core structural motifs. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of a compound. For derivatives of 8-methoxyquinoline-2-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ is compared with the experimentally found value, often matching to within four decimal places, which confirms the elemental composition. researchgate.net
| Technique | Observed Data (Example: 8-methoxyquinoline-2-carboxylic acid) researchgate.net |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.35 (d, J = 8.4 Hz, 1H, -Ar), 8.28 (d, J = 8.4 Hz, 1H, -Ar), 7.61 (t, J = 8.0 Hz, 1H, -Ar), 7.49 (d, J = 8.0 Hz, 1H, -Ar), 7.14 (d, J = 7.6 Hz, 1H, -Ar), 4.10 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 163.1, 162.6, 158.0, 155.4, 146.2, 138.2, 137.9, 130.8, 130.5, 130.0, 129.6, 129.4, 127.0, 119.5, 119.4, 109.6, 55.9 |
| IR (KBr) cm⁻¹ | 3489, 3076, 2963, 2839, 1700, 1616, 1474, 1362, 1108 |
| HRMS (ESI) | Calculated for C₁₁H₉NO₃ ([M+H]⁺): Varies by derivative. Found: Varies by derivative. researchgate.net |
Crystallographic Investigations for Solid-State Structure Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule. For quinoline derivatives, crystallographic studies reveal how the molecules pack in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds and π-π stacking, that stabilize the structure. mdpi.comchemmethod.com
Studies on related quinoline compounds have shown that they often crystallize in common space groups like P2₁/c or Pnma. mdpi.comchemmethod.com For example, a study on a quinoline dicarboxylic acid derivative determined its crystal system to be monoclinic with the P2₁/c space group. chemmethod.com Such analyses confirm the planarity of the quinoline ring system and reveal how substituent groups are oriented relative to the core structure. In the solid state, molecules are often linked by non-covalent interactions, forming complex supramolecular architectures. nih.govresearchgate.net
Computational Approaches to Structural Analysis (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks)
Computational chemistry provides valuable insights into the intermolecular interactions that govern crystal packing. Hirshfeld surface analysis is a graphical tool used to visualize and quantify these interactions within a crystal lattice. mdpi.com
Hirshfeld Surface Analysis: This method maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules. The surface can be color-coded to highlight different types of interactions. For similar heterocyclic compounds, Hirshfeld analysis has shown that H···H interactions often dominate, indicating the significance of van der Waals forces in the crystal packing. nih.govnih.gov Other important contacts include C···H, O···H, and N···H interactions, which correspond to weaker dispersive forces and hydrogen bonds. nih.govnih.gov The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of the different types of intermolecular contacts. nih.gov
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as crucial evidence for the purity and elemental composition of the synthesized compound. researchgate.net
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 50.34 | 50.38 |
| Hydrogen (H) | 3.90 | 3.92 |
| Nitrogen (N) | 4.52 | 4.55 |
Mechanistic Investigations and Reaction Pathways
Elucidation of Synthetic Reaction Mechanisms
The synthesis of 8-Methoxyquinoline-2-carboximidamide can be approached through various chemical transformations. The elucidation of the underlying reaction mechanisms, including nucleophilic and electrophilic pathways, as well as potential intramolecular cyclizations and rearrangements, is fundamental to optimizing its synthesis and exploring its chemical reactivity.
Analysis of Nucleophilic and Electrophilic Pathways
While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the available literature, a plausible and common pathway involves the Pinner reaction, starting from 8-methoxyquinoline-2-carbonitrile (B2514148). This reaction provides a clear example of the interplay between nucleophilic and electrophilic pathways.
The Pinner reaction typically proceeds in two main stages. The first stage is the formation of an imino ester hydrochloride (a Pinner salt) through the acid-catalyzed reaction of a nitrile with an alcohol. In the context of synthesizing this compound, this would involve the reaction of 8-methoxyquinoline-2-carbonitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride.
Mechanism of the Pinner Reaction for this compound Synthesis:
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group in 8-methoxyquinoline-2-carbonitrile by the strong acid (e.g., HCl). This protonation enhances the electrophilicity of the nitrile carbon.
Nucleophilic Attack by Alcohol: The alcohol (e.g., ethanol) then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a tetrahedral intermediate.
Formation of the Imino Ester Salt: The intermediate subsequently collapses to form the stable imino ester hydrochloride, also known as a Pinner salt.
The second stage of the synthesis involves the reaction of the Pinner salt with ammonia (B1221849) or an amine to form the desired amidine (carboximidamide).
Nucleophilic Addition of Ammonia: The imino ester salt is a reactive intermediate. The addition of ammonia, a nucleophile, to the imino ester carbon leads to another tetrahedral intermediate.
Elimination to Form the Amidine: This intermediate then eliminates a molecule of alcohol to yield the final product, this compound.
This multi-step synthesis highlights the critical roles of both nucleophiles (alcohol, ammonia) and electrophiles (protonated nitrile, imino ester) in the formation of the target compound.
Intramolecular Cyclization and Rearrangement Mechanisms
Currently, there is a lack of specific studies in the scientific literature detailing intramolecular cyclization or rearrangement reactions of this compound. However, the quinoline (B57606) scaffold itself is known to participate in such reactions under certain conditions. For instance, other quinoline derivatives have been shown to undergo intramolecular cyclization. One example is the iodine-mediated decarboxylative cyclization of α-amino acids with 2-methylquinolines, which leads to the formation of imidazo[1,5-a]quinolines. nih.gov This reaction proceeds through the formation of an imine intermediate, followed by N-iodination, decarboxylation, and subsequent intramolecular nucleophilic attack to form the fused ring system. nih.gov
While this example does not directly involve this compound, it illustrates the potential for the quinoline ring system to undergo complex intramolecular transformations. Future research may explore if the carboximidamide moiety at the 2-position of the 8-methoxyquinoline (B1362559) core can participate in or facilitate similar cyclization or rearrangement reactions, potentially leading to novel heterocyclic structures with interesting biological activities.
Understanding Molecular Interaction Mechanisms in Chemical and Biological Systems
The biological activity of a compound is intrinsically linked to its interactions with molecular targets within a biological system. For this compound, understanding its binding to biomacromolecules, its ability to chelate metal ions, and its bioisosteric relationships are key to elucidating its mechanism of action.
Biomacromolecular Interaction Mechanisms (e.g., DNA Binding, Protein Binding Modes)
DNA Binding: 8-Hydroxyquinoline (B1678124) derivatives have been shown to interact with DNA. wiley-vch.de These interactions can occur through various modes, including intercalation between DNA base pairs. wiley-vch.de The planar aromatic structure of the quinoline ring is conducive to such intercalative binding. It is plausible that this compound, with its extended planar system, could also exhibit DNA binding activity. The carboximidamide group, being a potential hydrogen bond donor and acceptor, might further contribute to the stability of the DNA-ligand complex.
Protein Binding: Quinoline-based compounds are known to act as inhibitors for various enzymes. For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov Some of these compounds exhibited low nanomolar inhibition constants against hCA I and hCA II. nih.gov This suggests that the quinoline-2-carboxamide (B1208818) scaffold can effectively bind to the active site of these enzymes. Although this compound was not part of this particular study, the findings indicate the potential of the quinoline core to serve as a scaffold for enzyme inhibitors. The methoxy (B1213986) group at the 8-position and the carboximidamide at the 2-position would influence the binding affinity and selectivity for specific protein targets.
Chelation and Metal Ion Complexation Mechanisms
The 8-hydroxyquinoline (oxine) scaffold is a well-known and potent metal chelator, capable of forming stable complexes with a variety of metal ions. rsc.orgmemphis.edu This chelating ability is often central to the biological activity of its derivatives. rsc.org The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate ligand that can coordinate with metal ions. mdpi.com
In this compound, the hydroxyl group is replaced by a methoxy group. While the methoxy group is a much weaker coordinating agent than a hydroxyl group, the nitrogen atom of the quinoline ring remains a potential coordination site. Furthermore, the carboximidamide group at the 2-position introduces additional nitrogen atoms that could participate in metal chelation. The imino and amino nitrogens of the carboximidamide moiety could potentially act as donor atoms, allowing the molecule to function as a bidentate or even a tridentate ligand in conjunction with the quinoline nitrogen.
The formation of metal complexes can significantly alter the biological properties of the parent ligand. For instance, metal complexes of 8-hydroxyquinoline derivatives have shown enhanced antimicrobial and anticancer activities compared to the free ligands. mdpi.com The specific coordination geometry and the nature of the metal ion play a crucial role in the biological activity of the resulting complex. Further research is needed to explore the metal chelating properties of this compound and the biological activities of its potential metal complexes.
Exploration of Bioisosteric Relationships and Their Mechanistic Implications
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The carboximidamide group in this compound can be considered a bioisostere of other functional groups, such as a carboxylic acid or an amide.
A study on quinoline carboxamide-type ABCG2 modulators explored the bioisosteric replacement of a central benzanilide moiety with a biphenyl group. nih.gov This modification was aimed at improving the metabolic stability of the compounds while retaining their inhibitory activity on the ABCG2 transporter. nih.gov The results showed that the biphenyl analogues were indeed more stable and maintained potent ABCG2 inhibition, demonstrating that the benzanilide core was not an essential feature for activity. nih.govnih.gov
This example illustrates the power of bioisosteric replacement in understanding structure-activity relationships and in optimizing lead compounds. In the case of this compound, the carboximidamide group itself can be viewed as a bioisostere of a carboxamide. The carboximidamide group is more basic than a carboxamide and has different hydrogen bonding capabilities, which could lead to altered binding interactions with biological targets. Understanding these bioisosteric relationships can provide mechanistic insights into how modifications to the 2-position of the 8-methoxyquinoline scaffold can modulate biological activity.
Interactive Data Table: Properties of Quinoline Derivatives
| Compound/Derivative Class | Key Mechanistic Feature | Potential Biological Interaction | Reference |
| 8-Methoxyquinoline-2-carbonitrile | Precursor for Pinner reaction | Electrophilic center for nucleophilic attack | Inferred |
| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase Inhibition | Protein binding at enzyme active site | nih.gov |
| 8-Hydroxyquinoline | Metal Chelation | Formation of stable metal complexes | rsc.orgmemphis.edu |
| Quinoline Carboxamide ABCG2 Modulators | Bioisosteric Replacement | Modulation of transporter protein activity | nih.govnih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov DFT is a computational method rooted in quantum mechanics that uses electron density to describe the properties of multi-electron systems. nih.gov This approach is foundational for understanding the intrinsic properties of the 8-Methoxyquinoline-2-carboximidamide scaffold.
DFT calculations provide optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data for validation. nih.gov These calculations also yield crucial electronic parameters such as molecular orbital energies (e.g., HOMO and LUMO), vibrational frequencies, and dipole moments. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO helps to determine the chemical stability and charge transport characteristics within the molecule. dntb.gov.ua
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and identify electron-rich sites that are critical for molecular interactions like hydrogen bonding. nih.gov For related quinoline (B57606) compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ), DFT has been employed to study its structure, vibrational spectra, and electronic properties, revealing how factors like solvent effects can influence its characteristics. researchgate.net These theoretical studies are vital for predicting the reactivity and interaction sites of the quinoline core structure.
Table 1: Application of Quantum Chemical Calculations on Quinoline Derivatives
| Calculation Type | Information Gained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Predicts the most stable 3D structure, bond lengths, and angles. nih.gov | Provides the foundational structure for docking and other modeling studies. |
| Vibrational Analysis | Calculates theoretical IR and Raman spectra for structural confirmation. nih.gov | Helps in the characterization and identification of the synthesized compound. |
| Frontier Molecular Orbitals (HOMO-LUMO) | Determines electronic stability, reactivity, and charge transfer properties. dntb.gov.ua | Predicts the molecule's kinetic stability and potential for electronic interactions. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential to identify sites for electrophilic and nucleophilic attack. nih.gov | Identifies regions likely to be involved in hydrogen bonding and other intermolecular interactions with a biological target. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govmdpi.com The process involves placing the ligand into the binding site of the receptor and evaluating the stability of the resulting complex using a scoring function. nih.gov
For quinoline derivatives, molecular docking studies have been successfully used to predict their binding affinity and interaction patterns with various biological targets, including enzymes like HIV reverse transcriptase and DNA gyrase. nih.govresearchgate.net These simulations help to visualize how the ligand fits within the active site and which interactions are most important for binding. researchgate.net
A primary goal of molecular docking is to predict the binding mode—the specific three-dimensional arrangement of the ligand within the protein's active site. nih.gov Docking algorithms generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov
Accurate prediction of binding affinity is a crucial, albeit challenging, aspect of computer-aided drug design. nih.gov Studies on various quinoline-based compounds have demonstrated the utility of docking in identifying potent inhibitors by correlating docking scores with experimental biological activity. nih.govresearchgate.net For instance, docking studies on quinoline derivatives against HIV reverse transcriptase showed that compounds with better docking scores also exhibited potent inhibitory activity. nih.gov The binding affinity values for a series of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a were found to be in the range of -5.3 to -6.1 kcal/mol. nih.gov
Table 2: Example Docking Scores for Quinoline Derivatives Against Biological Targets
| Compound Series | Protein Target | Range of Binding Affinity (kcal/mol) | Key Finding |
|---|---|---|---|
| Quinoline-based chalcones | HIV Reverse Transcriptase | Not specified | Chloro- and bromo-substituted compounds showed potent activity, supported by docking results. nih.gov |
| Quinoline-3-carboxamides | ATM Kinase | Not specified | Docking and molecular dynamics simulations helped to understand the selectivity of the compounds for the target kinase. mdpi.com |
| Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | Compound 4 showed the highest binding affinity (-6.1 kcal/mol). nih.gov |
| 2,4-disubstituted quinolines | DNA gyrase (Anti-tubercular) | Not specified | Ligands 8 and 17 were identified as potent agents based on H-bond and hydrophobic interaction analysis. researchgate.net |
Once a binding pose is predicted, it can be analyzed to identify the specific intermolecular interactions that stabilize the complex. These non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netfrontiersin.org Visualizing these interactions provides a detailed understanding of the binding mechanism. researchgate.net
For example, in a study of 2,4-disubstituted quinoline derivatives targeting DNA gyrase, the most potent compound formed four conventional hydrogen bonds with key amino acid residues (SER118, ARG98, GLY120). researchgate.net The analysis also revealed significant hydrophobic interactions with residues such as PRO124, VAL97, and ASP122, which further anchored the ligand in the binding pocket. researchgate.net The identification of these key interactions is fundamental for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance these interactions and improve binding affinity and selectivity.
In Silico Design Methodologies and Virtual Screening Approaches
In silico drug design encompasses a range of computational methods used to identify and optimize novel drug candidates. researchgate.net A cornerstone of this approach is virtual screening (VS), a knowledge-driven process that involves computationally screening large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). mdpi.com
Virtual screening can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This approach, which includes molecular docking, relies on the 3D structure of the target protein to screen for ligands that can physically and energetically fit into the binding site. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structural information of known active ligands to search for other compounds with similar properties, often employing techniques like pharmacophore modeling and similarity searching. nih.gov
These methodologies have been successfully applied to discover novel inhibitors for a variety of targets. nih.gov The process typically involves several stages of filtering to reduce a large initial library to a manageable number of promising candidates for experimental validation. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods play a vital role in establishing these relationships. By analyzing a series of related compounds, such as different derivatives of the this compound scaffold, researchers can determine which functional groups and structural features are crucial for activity.
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational SAR technique. mdpi.com QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of a set of molecules with their biological activities. mdpi.com These descriptors can be related to steric, electronic, or hydrophobic properties. Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. mdpi.com
In the context of this compound, computational SAR can be established by docking a series of virtual derivatives and analyzing how changes in structure affect the predicted binding affinity and key interactions. researchgate.net This provides a rational basis for lead optimization, helping to design molecules with improved efficacy.
Coordination Chemistry and Ligand Design for 8 Methoxyquinoline 2 Carboximidamide and Its Analogues
Principles of Ligand Design Utilizing the Quinoline-Carboximidamide Scaffold
The quinoline (B57606) scaffold serves as a versatile platform in the design of ligands for metal coordination. Its derivatives are widely recognized for their broad spectrum of biological and pharmacological activities, which often stem from their ability to chelate metal ions. nih.govscispace.com The design of ligands based on the quinoline-carboximidamide framework is guided by several key principles aimed at tuning the electronic and steric properties to achieve desired coordination behavior and complex stability.
The nitrogen atom of the quinoline ring and the nitrogen atoms of the carboximidamide group can act as donor atoms for metal coordination. The spatial arrangement of these donor atoms allows for the formation of stable chelate rings with metal ions. The electronic properties of the quinoline ring can be modulated by the introduction of substituents. An electron-donating group, such as the methoxy (B1213986) group at the 8-position in 8-Methoxyquinoline-2-carboximidamide, can increase the electron density on the quinoline nitrogen, thereby enhancing its basicity and coordination ability. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atom.
Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are valuable tools in ligand-based drug design and can be applied to the quinoline-carboximidamide scaffold. nih.gov By analyzing the structure-activity relationships of a series of analogues, it is possible to identify structural features that are favorable for high binding affinity and to design new ligands with improved properties. For instance, CoMFA studies on quinoline derivatives have revealed that bulky groups at certain positions can enhance activity, while at other positions they can be detrimental. nih.gov
Synthesis and Physicochemical Characterization of Metal Complexes
The synthesis of metal complexes with quinoline-carboximidamide ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature of the resulting complex. For instance, the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides is achieved by reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with alkyl and benzyl (B1604629) halides. nih.gov
Once synthesized, the metal complexes are characterized using a variety of physicochemical techniques to determine their structure, composition, and properties. These techniques include:
Spectroscopic Methods:
FT-IR Spectroscopy: This technique is used to identify the coordination sites of the ligand by observing the shifts in the vibrational frequencies of the functional groups upon complexation. For example, a shift in the C=N stretching frequency of the quinoline ring and the carboximidamide group can indicate their involvement in coordination to the metal ion.
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to study the coordination geometry. The appearance of new absorption bands upon complexation can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions. scirp.orgresearchgate.net
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Chemical shift changes of the ligand protons and carbons upon coordination can provide insights into the binding mode.
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and to confirm its composition.
Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming its empirical formula.
Molar Conductivity Measurements: The molar conductivity of a solution of the complex can be measured to determine whether the complex is an electrolyte or a non-electrolyte. This information helps in understanding the nature of the counter-ions.
Magnetic Susceptibility Measurements: For paramagnetic complexes, magnetic susceptibility measurements can provide information about the number of unpaired electrons and the electronic configuration of the metal ion.
The physicochemical properties of metal complexes with quinoline-based ligands can be summarized in the following table.
| Property | Description | Techniques Used |
| Composition | Elemental makeup and stoichiometry of the complex. | Elemental Analysis, Mass Spectrometry |
| Structure | 3D arrangement of atoms, including coordination geometry, bond lengths, and angles. | X-ray Crystallography, NMR Spectroscopy |
| Spectroscopic Features | Characteristic absorption and emission bands in various regions of the electromagnetic spectrum. | FT-IR, UV-Vis, Fluorescence Spectroscopy |
| Magnetic Properties | Behavior in a magnetic field, indicating the presence of unpaired electrons. | Magnetic Susceptibility Measurements |
| Electrochemical Behavior | Redox properties of the metal center and ligand. | Cyclic Voltammetry |
| Solubility | Ability to dissolve in various solvents. | Qualitative and Quantitative Solubility Tests |
| Thermal Stability | Decomposition temperature and thermal behavior. | Thermogravimetric Analysis (TGA) |
Investigation of Metal-Ligand Binding Thermodynamics and Kinetics
Understanding the thermodynamics and kinetics of metal-ligand binding is crucial for predicting the stability and formation of complexes in solution. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). nih.gov These parameters provide a complete thermodynamic profile of the interaction.
For instance, studies on the binding of metal ions to metallothioneins have shown that Cu+ binding is enthalpically favored, while Zn2+ binding is entropically favored. nih.gov The binding of metal ions to peptides has also been investigated using ITC, revealing physiologically relevant affinities that are often entropically driven. usfca.edu
The stability of metal complexes with quinoline derivatives can also be determined potentiometrically or spectrophotometrically. For example, the stability constants of iron(III) complexes with 8-hydroxyquinoline-2-carboxylic acid have been determined by potentiometric titrations. rsc.org
Kinetic studies provide information on the rates of complex formation and dissociation. Techniques such as stopped-flow spectroscopy can be used to monitor rapid binding events. The rates of these processes are important for understanding the mechanism of complex formation and the lability of the metal-ligand bond.
The following table summarizes key thermodynamic and kinetic parameters for metal-ligand binding.
| Parameter | Symbol | Description |
| Binding Affinity Constant | Ka | A measure of the strength of the binding interaction between the ligand and the metal ion. |
| Dissociation Constant | Kd | The reciprocal of the binding affinity constant, representing the tendency of the complex to dissociate. |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding process, indicating its spontaneity. |
| Enthalpy Change | ΔH | The heat absorbed or released during the binding event. |
| Entropy Change | ΔS | The change in disorder of the system upon binding. |
| Association Rate Constant | kon | The rate at which the complex is formed. |
| Dissociation Rate Constant | koff | The rate at which the complex breaks apart. |
Development and Application of Spectroscopic Probes in Coordination Chemistry
Quinoline derivatives are excellent candidates for the development of spectroscopic probes for the detection of metal ions due to their inherent fluorescence properties. nih.gov The fluorescence of the quinoline scaffold can be modulated by the coordination of a metal ion. This change in fluorescence can be in the form of enhancement (chelation-enhanced fluorescence, CHEF), quenching, or a shift in the emission wavelength. mdpi.com
The design of a fluorescent probe based on the this compound scaffold would involve the strategic placement of the methoxy and carboximidamide groups to create a specific binding pocket for a target metal ion. The methoxy group can act as an additional coordinating or modulating group, while the carboximidamide moiety provides a strong chelating unit.
The development of such probes involves synthesizing the ligand and then studying its spectroscopic response to a variety of metal ions. The selectivity of the probe is a critical factor, and it is determined by the relative binding affinities for different metal ions. The sensitivity of the probe is determined by the magnitude of the change in the spectroscopic signal upon metal binding.
For example, 8-amidoquinoline derivatives have been developed as fluorescent probes for the detection of Zn2+ ions. mdpi.com The coordination of Zn2+ to the nitrogen atoms of the quinoline and amide groups leads to a significant enhancement of fluorescence. Silver nanoparticles have also been utilized in conjunction with spectroscopic techniques for the detection of various metal ions in aqueous solutions. scispace.com
The application of these spectroscopic probes extends to various fields, including environmental monitoring, biological imaging, and clinical diagnostics. They offer a sensitive and selective method for the detection and quantification of metal ions that play important roles in biological and environmental systems.
Advanced Chemical Applications and Materials Science
Applications in Catalysis and Industrial Chemical Processes
While direct applications of 8-Methoxyquinoline-2-carboximidamide as a catalyst in large-scale industrial processes are not extensively documented, its structural components are highly relevant to the field of catalysis. The quinoline (B57606) framework, particularly when functionalized, serves as a valuable ligand in coordination chemistry, capable of forming stable and catalytically active complexes with a variety of transition metals. chemimpex.com
The nitrogen atom of the quinoline ring and the oxygen of the methoxy (B1213986) group can act as a bidentate chelate, stabilizing metal centers and influencing their reactivity. The addition of the 2-carboximidamide group provides further coordination sites, allowing the molecule to act as a multidentate ligand. This ability to form stable metal complexes is crucial for developing novel catalysts. chemimpex.com For instance, metal complexes involving quinoline derivatives have demonstrated significant catalytic potential. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been studied for their catalytic role in the oxidation of hydrocarbons and alcohols. mdpi.com Similarly, copper complexes with various quinoline derivatives have been shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com
The 8-methoxyquinoline (B1362559) scaffold is specifically noted for its use in creating metal complexes with unique catalytic properties. chemimpex.com Therefore, this compound is a promising candidate for developing bespoke catalysts for fine chemical synthesis, oxidation reactions, and other organic transformations. Its multidentate nature could lead to complexes with enhanced stability and selectivity, which are critical attributes for efficient industrial chemical processes. researchgate.net
Development of Fluorescent Probes and Imaging Agents
The field of bio-imaging and molecular sensing heavily relies on fluorescent probes that can detect specific analytes with high sensitivity and selectivity. researchgate.netscispace.com Quinoline-based scaffolds are widely explored for these applications due to their inherent fluorescence properties. researchgate.net The 8-methoxyquinoline moiety, in particular, has been successfully incorporated into highly effective fluorescent sensors.
A notable example is a Green Fluorescent Protein (GFP)-inspired sensor designed for the detection of zinc ions (Zn²⁺) using two-photon microscopy. chemimpex.com This sensor, which features an 8-methoxyquinoline unit, exhibits a remarkable 37-fold enhancement in fluorescence upon binding with Zn²⁺. chemimpex.com The excellent photophysical characteristics of this probe are attributed to the specific electronic properties conferred by the 8-methoxyquinoline group. chemimpex.com The development of such probes is critical for visualizing the spatial and temporal distribution of important biological species like Zn²⁺ in living cells and organisms. chemimpex.com
The carboximidamide group in this compound can be further functionalized to tune the probe's selectivity and photophysical properties, making it a versatile platform for creating a new generation of imaging agents for various biological targets.
| Property | Value |
|---|---|
| Fluorescence Enhancement (upon Zn²⁺ binding) | 37-fold |
| Excitation Maximum (λex) | 440 nm |
| Emission Maximum (λem) | 505 nm |
| Two-Photon Cross-Section | 73 GM at 880 nm |
Utilization in Chemical Sensor Design (e.g., pH Sensors)
Beyond imaging agents, the principles of fluorescence and chelation make quinoline derivatives excellent candidates for chemical sensor design. rroij.comnih.gov Optical chemical sensors offer high selectivity and can be miniaturized for various applications. researchgate.net The ability of the quinoline nitrogen to be protonated or to coordinate with metal ions often leads to significant changes in the molecule's photophysical properties, such as fluorescence intensity or color.
Derivatives of the closely related 8-hydroxyquinoline (B1678124) have been successfully used to create dual-mode fluorescent and colorimetric pH sensors. researchgate.net For example, an 8-hydroxyquinoline-functionalized covalent organic framework (COF-HQ) shows a weakening of fluorescence intensity as pH decreases from 5 to 1, alongside a discernible color change from yellow to black. researchgate.net This demonstrates the sensitivity of the quinoline core to changes in the chemical environment.
Given that the electronic properties of this compound are influenced by the protonation state of its nitrogen atoms (in both the quinoline ring and the carboximidamide group), it holds significant potential for the design of novel pH sensors. The methoxy group can modulate the pKa of the quinoline nitrogen, allowing for the fine-tuning of the sensor's responsive range.
Role as Key Intermediates in the Synthesis of Fine Chemicals and Complex Organic Molecules
Heterocyclic compounds like quinoline are fundamental building blocks in synthetic organic chemistry. sci-hub.se 8-Methoxyquinoline itself serves as a crucial starting material or intermediate for the synthesis of more complex and functionalized molecules. nih.gov For example, it can be readily converted into derivatives such as 5-Nitro-8-Methoxyquinoline, which can then be used to introduce further functionalities. sci-hub.se Similarly, it has been used to synthesize 8-methoxyquinoline-5-amino acetic acid, a compound with herbicidal potential.
The presence of the carboximidamide group at the 2-position of this compound offers a reactive handle for a wide array of chemical transformations. This group can be hydrolyzed to the corresponding carboxylic acid or amide, or it can participate in cyclization reactions to form other heterocyclic systems. This versatility makes this compound a valuable intermediate for constructing complex molecular architectures and fine chemicals that may have applications in pharmaceuticals, agrochemicals, or materials science.
Application as Structural Scaffolds for the Design of Novel Chemical Entities
In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create new compounds with specific biological activities. The quinoline nucleus is widely regarded as a "privileged scaffold" due to its frequent appearance in bioactive molecules and approved drugs.
The 8-methoxyquinoline framework is a key component in the design of novel chemical entities with diverse therapeutic potential. By combining the quinoline moiety with other heterocyclic rings, such as benzimidazole, researchers can create hybrid molecules with enhanced or synergistic bioactivity. The carboxamide linkage, in particular, has been identified as an effective addition to the quinoline framework for improving pharmacological properties, especially anticancer potency. The design of novel quinoline-based scaffolds is an active area of research for developing potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) in cancer therapy. The inherent properties of the 8-methoxyquinoline core, combined with the synthetic versatility of the carboximidamide group, make this compound an excellent structural scaffold for the rational design and discovery of new bioactive molecules.
Q & A
Q. Critical Factors :
- Temperature Control : Excessive heat during cyclization may lead to side products (e.g., over-oxidized derivatives).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methoxy group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity product (>98% by HPLC) .
Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Carboximidamide carbonyl resonance at δ 160–165 ppm.
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 218.0922) confirms molecular formula (C₁₁H₁₁N₃O) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity; UV-Vis absorption at 270–310 nm (quinoline π→π* transitions) .
Intermediate: How can researchers optimize analytical methods to distinguish this compound from structural analogs?
Methodological Answer:
- Chromatographic Differentiation :
- Tandem MS/MS : Fragment ions (e.g., m/z 174 for methoxyquinoline core) provide structural fingerprints .
- X-ray Crystallography : Resolve ambiguities in substitution patterns; hydrogen-bonding networks confirm carboximidamide orientation .
Advanced: What strategies are used to investigate the structure-activity relationship (SAR) of this compound in antimicrobial studies?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., halogens at C-4, alkyl groups at C-2) to probe steric/electronic effects .
- Biological Assays :
- Computational Modeling :
Advanced: How should researchers design mechanistic studies to elucidate the mode of action of this compound?
Methodological Answer:
- Target Identification :
- Resistance Studies :
Advanced: How can contradictory data in solubility and stability studies of this compound be resolved?
Methodological Answer:
- Controlled Replication :
- Degradation Analysis :
Advanced: What computational approaches are validated for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction :
- MD Simulations : GROMACS-based simulations evaluate compound stability in lipid bilayers (membrane permeability) .
Meta-Research: How should systematic reviews integrate heterogeneous data on this compound’s bioactivity?
Methodological Answer:
- PRISMA Guidelines :
- Meta-Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
